3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Beschreibung

Molecular Architecture and Functional Groups

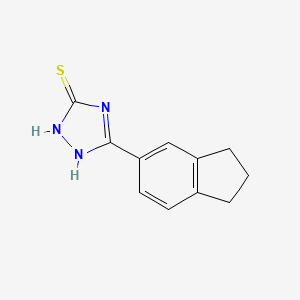

3-(2,3-Dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound characterized by a fused bicyclic indene system and a 1,2,4-triazole ring. The molecular architecture comprises:

- A 2,3-dihydro-1H-indenyl group , a bicyclic structure with a five-membered aromatic ring fused to a six-membered partially saturated ring.

- A 1,2,4-triazole-5-thiol moiety , featuring a five-membered aromatic ring containing three nitrogen atoms and a thiol (-SH) group at position 5.

The compound exists predominantly in its thione tautomeric form (C=S) rather than the thiol form (C-SH), as evidenced by crystallographic and spectroscopic studies on analogous triazole derivatives. This tautomerization is stabilized by aromaticity and intramolecular hydrogen bonding. Key functional groups include:

- The triazole ring (aromatic heterocycle with N atoms at positions 1, 2, and 4).

- The thione group (C=S) at position 5 of the triazole.

- The dihydroindenyl substituent, which contributes planar aromaticity and steric bulk.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃S |

| Molecular Weight | 217.29 g/mol |

| Key Functional Groups | 1,2,4-Triazole, Thione, Indene |

IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is 5-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione , reflecting:

- The parent 1,2,4-triazole-3-thione system.

- Substitution at position 5 by the 2,3-dihydro-1H-inden-5-yl group.

The CAS Registry Number is 1094562-19-2 , uniquely identifying the compound in chemical databases. This identifier is critical for referencing its physicochemical and pharmacological data in scientific literature.

Table 2: Nomenclature and Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(2,3-Dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |

| CAS Number | 1094562-19-2 |

SMILES/InChI Representation and Isomeric Possibilities

The compound’s structure is unambiguously represented by the following notations:

- SMILES :

C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3 - InChIKey :

HDEQKMOSDLXFGE-UHFFFAOYSA-N

These notations encode:

- The dihydroindenyl group (

C1CC2=C(C1)C=C(C=C2)). - The triazole-thione moiety (

C3=NC(=S)NN3).

Isomeric Considerations :

- Tautomerism : The compound exhibits thione-thiol tautomerism. Experimental and computational studies confirm the thione form (C=S) is thermodynamically favored in solid and solution phases due to resonance stabilization.

- Stereoisomerism : No chiral centers exist in the structure, precluding enantiomerism. However, rotational restrictions in the indenyl group may lead to conformational isomers, though these are not isolable under standard conditions.

Table 3: Structural Representations

| Representation Type | Value |

|---|---|

| SMILES | C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3 |

| InChIKey | HDEQKMOSDLXFGE-UHFFFAOYSA-N |

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEQKMOSDLXFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Synthetic Routes:

- From formylthiosemicarbazide: Heating formylthiosemicarbazide above 190°C without solvent yields 1,2,4-triazole-3-thione derivatives.

- From 1-benzoyl-3-thiosemicarbazide: Cyclization under basic conditions (aqueous sodium hydroxide or sodium ethoxide) and hydrazine hydrate affords substituted 1,2,4-triazole-3-thiones.

- From acyl hydrazides: Condensation with formic acid followed by cyclization yields 1,2,4-triazole-3-thiol compounds.

- From 2-furoyl-thiosemicarbazide: Refluxing with potassium hydroxide in ethanol followed by acidification produces 5-substituted triazole-thiols.

Mechanistic Insights and Optimization

- The cyclization to form the triazole ring proceeds via nucleophilic attack of the thiosemicarbazide moiety on the formyl or acyl group, followed by ring closure and tautomerization to the thiol form.

- The alkylation step exploits the nucleophilicity of the thiol anion (generated by deprotonation with potassium carbonate) to attack the electrophilic carbon of the indan derivative, forming the C-S bond at the 5-position of the triazole ring.

- Use of polar aprotic solvents like HMPA enhances the nucleophilicity of the thiolate and stabilizes the transition state, improving yields.

- Sealed tube conditions prevent solvent evaporation and allow higher reaction temperatures, thus accelerating the reaction kinetics.

Comparative Data of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Formylthiosemicarbazide route | Formylthiosemicarbazide | Heating >190°C, solvent-free | ~80 | Simple, solvent-free | High temperature required |

| Benzoylthiosemicarbazide route | 1-Benzoyl-3-thiosemicarbazide | Aqueous NaOH or NaOEt, hydrazine hydrate | 75-85 | Mild conditions | Requires hydrazine hydrate |

| Alkylation with indan derivative | Triazole-5-thiol sodium salt + indan halide | K2CO3, HMPA, 80°C, 24 h, sealed tube | 70-80 | High selectivity, good yields | Use of toxic solvent (HMPA), long reaction time |

Summary of Research Findings

- The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is efficiently achieved by first preparing the 1,2,4-triazole-5-thiol core via classical cyclization of thiosemicarbazide derivatives.

- Subsequent alkylation with an electrophilic indan derivative under basic conditions in a polar aprotic solvent yields the target compound with good to excellent yield.

- Optimization of reaction parameters such as temperature, solvent, base, and reaction time is crucial to maximize yield and purity.

- The described methods are supported by multiple studies demonstrating reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The triazole ring can be reduced to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions involving the thiol group.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Triazole derivatives, including 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study on similar triazoles demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance efficacy against resistant strains .

Anticancer Activity

Research has highlighted the potential of triazole derivatives as anticancer agents. Compounds containing a triazole core have been reported to exhibit cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, certain derivatives have been identified as inhibitors of phospholipid-dependent kinase 1, leading to significant cytotoxicity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds are also noteworthy. Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This makes them potential candidates for treating inflammatory diseases .

Drug Development

The unique properties of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol make it an attractive scaffold for drug development. Its ability to interact with various biological targets positions it as a lead compound for developing new therapeutics aimed at infectious diseases and cancer.

Formulation Strategies

Incorporating this compound into drug formulations can enhance bioavailability and therapeutic efficacy. Techniques such as nanoparticle encapsulation or the use of prodrug strategies can be employed to improve solubility and stability in physiological conditions.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol with structurally related 1,2,4-triazole-5-thiol derivatives, emphasizing substituent effects on properties and bioactivity:

Key Comparative Insights:

Substituent Effects on Bioactivity: Electron-Donating Groups: Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit enhanced anti-inflammatory activity due to improved electron density and COX-2 binding . Aromatic vs.

Synthetic Methodologies :

- Alkylation of triazole-thiol precursors (e.g., using InCl₃ or KOH ) is a common strategy. The indenyl-substituted compound may require specialized conditions due to steric constraints.

Physicochemical Properties :

- Lipophilicity : The indenyl group increases lipophilicity (logP ~2.5 estimated), which may enhance membrane permeability compared to polar substituents like methoxy or thiophene .

- Melting Points : Derivatives with bulky substituents (e.g., tert-butylphenyl) exhibit higher melting points (>200°C) due to crystalline packing , whereas thiophenmethyl analogs melt at ~150–160°C .

Biological Activity Trends :

- Actoprotection : Thiophenmethyl derivatives show dose-dependent fatigue reduction in rodent models , while sodium/potassium salt forms of triazole-thiols demonstrate cation-dependent efficacy .

- Enzyme Inhibition : Indenyl and pyrrolyl analogs are hypothesized to inhibit kinases (e.g., anaplastic lymphoma kinase) via π-π stacking interactions .

Research Findings and Implications

- Molecular Docking : Indenyl-substituted triazoles may exhibit unique binding modes in enzyme active sites due to their planar aromatic system, as seen in cyclooxygenase-2 inhibition studies of pyrrolyl analogs .

- Structure-Activity Relationship (SAR) : The indenyl group’s size and rigidity could mitigate off-target effects compared to smaller substituents, though synthetic accessibility remains a challenge .

Biologische Aktivität

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a triazole ring and a thiol group, which are known to contribute to its biological activity. The molecular formula for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is , with a molecular weight of approximately 218.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to exhibit antifungal properties by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis in fungi. Additionally, the thiol group may contribute to redox reactions and enzyme modulation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol. In vitro assays demonstrated significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using various cancer cell lines revealed that it induces apoptosis through the activation of caspases and modulation of mitochondrial pathways. The following table summarizes the effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's ability to inhibit cell proliferation suggests a promising avenue for cancer therapy.

Antioxidant Activity

The antioxidant capacity of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol was evaluated using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value of 30 µg/mL, indicating its potential as an antioxidant agent.

Case Studies

A notable case study involved the use of this compound in a murine model for evaluating its efficacy against fungal infections. Mice treated with the compound showed a significant reduction in fungal load compared to untreated controls. This study highlights its potential therapeutic applications in treating fungal infections.

Q & A

Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, and how are intermediates characterized?

- Methodological Answer : The synthesis involves sequential acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular cyclization. Key intermediates (e.g., indole-3-butanoic acid derivatives) are synthesized via esterification and alkylation. Structural confirmation requires elemental analysis , 1H NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm), and IR spectroscopy (S–H stretches at ~2550 cm⁻¹). Purity is validated via HPLC with diode-array detection (>98% purity threshold) .

Q. How can spectroscopic techniques distinguish structural isomers or confirm regioselectivity in this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons in the indenyl moiety exhibit distinct splitting patterns (e.g., doublets for para-substituted protons). Triazole protons appear as singlets (δ 8.1–8.3 ppm).

- IR : Thiol (-SH) and triazole (C=N) bands at 2550 cm⁻¹ and 1600 cm⁻¹, respectively, confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Cross-referencing with simulated spectra from DFT calculations (e.g., Gaussian 09) resolves ambiguities .

Q. What are the standard protocols for assessing compound stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products (e.g., oxidation of -SH to disulfides) via LC-MS . Store lyophilized compounds at -20°C in argon-filled vials to prevent thiol oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against kinase targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., anaplastic lymphoma kinase, PDB: 2XP2). Key parameters:

- Binding Affinity : Compare ΔG values with reference ligands (e.g., < -8 kcal/mol suggests strong inhibition).

- Pose Validation : Root-mean-square deviation (RMSD) < 2.0 Å from crystallographic ligands.

- Residue Interactions : Hydrogen bonds with catalytic residues (e.g., Lysine 158 in 3LD6) enhance specificity .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- DFT Optimization : Refine computational models using B3LYP/6-311++G(d,p) basis sets to match experimental NMR chemical shifts.

- Dynamic Effects : Include solvent corrections (e.g., IEFPCM for DMSO) in calculations.

- Statistical Validation : Use Pearson correlation coefficients (r > 0.95) to confirm alignment between observed and predicted data .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

- Methodological Answer :

- Variable Substituents : Synthesize derivatives with modified indenyl (e.g., halogenation) or triazole (e.g., methylthio) groups.

- Assay Conditions : Test inhibition of COX-2 or lanosterol 14-α-demethylase at 10 µM concentrations (IC₅₀ determination via enzymatic assays).

- Data Analysis : Use GraphPad Prism for dose-response curves and PCA to identify critical substituents .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Compare yields in polar aprotic solvents (e.g., DMF vs. DMSO) under reflux.

- Catalyst Optimization : Test K₂CO₃ vs. NaOH for cyclization efficiency (monitor via TLC).

- Process Control : Implement DoE (Design of Experiments) to balance temperature (60–100°C) and reaction time (12–24 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.